
3-Oxocyclohex-1-EN-1-YL hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxocyclohex-1-EN-1-YL hexadecanoate is a chemical compound that belongs to the class of cyclohexanone derivatives It is characterized by a cyclohexene ring with a keto group at the third position and a hexadecanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxocyclohex-1-EN-1-YL hexadecanoate typically involves the reaction of 3-oxocyclohex-1-en-1-yl with hexadecanoic acid or its derivatives. One common method includes the use of acid chlorides and enolates. For instance, the enolate of 1,3-cyclohexanedione can be prepared by stirring with potassium carbonate in acetonitrile. The acid chloride of hexadecanoic acid is then added to the enolate slurry, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxocyclohex-1-EN-1-YL hexadecanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
3-Oxocyclohex-1-EN-1-YL hexadecanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Oxocyclohex-1-EN-1-YL hexadecanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical reactions within the system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxocyclohex-1-en-1-yl trifluoromethanesulfonate: Similar structure but with a trifluoromethanesulfonate group instead of a hexadecanoate ester.
N-(3-oxocyclohex-1-en-1-yl)acetamide: Contains an acetamide group instead of a hexadecanoate ester.
Uniqueness
3-Oxocyclohex-1-EN-1-YL hexadecanoate is unique due to its long-chain ester group, which can impart different physical and chemical properties compared to its shorter-chain analogs
Eigenschaften
CAS-Nummer |
116854-41-2 |
|---|---|
Molekularformel |
C22H38O3 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(3-oxocyclohexen-1-yl) hexadecanoate |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(24)25-21-17-15-16-20(23)19-21/h19H,2-18H2,1H3 |
InChI-Schlüssel |
HCNJUHIADFRRSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC(=O)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





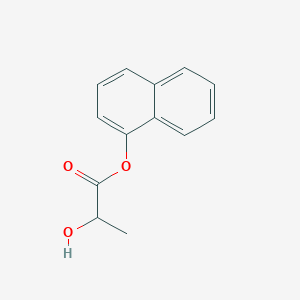
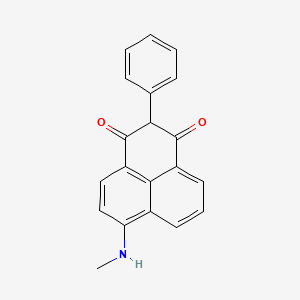

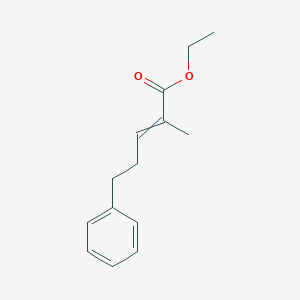
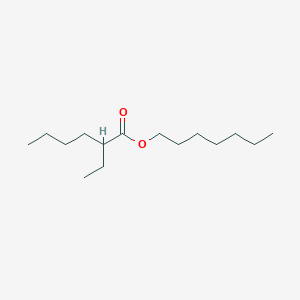

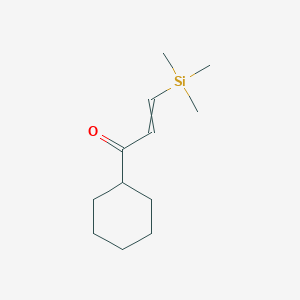
![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
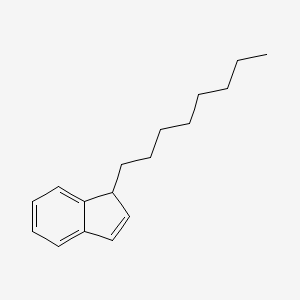
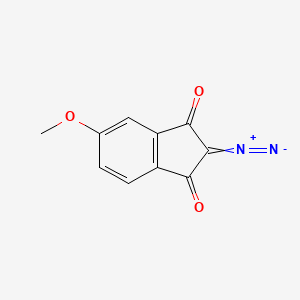
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
